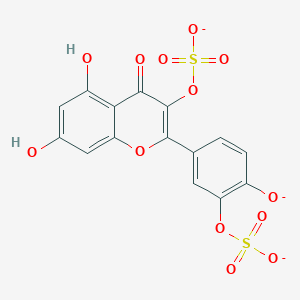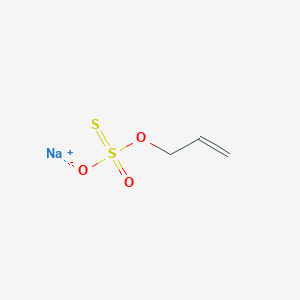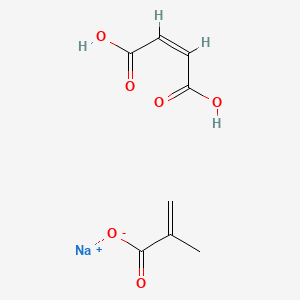
Glicetanile Sodium
Descripción general
Descripción
Glicetanile Sodium is a chemical compound with the molecular formula C23H24ClN4NaO4S . It is classified as an antidiabetic and hypoglycemic agent . It is a sulfonamide derivative .
Molecular Structure Analysis
The molecular weight of Glicetanile Sodium is 510.9688 . The exact mass is 510.1104 . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database .
Aplicaciones Científicas De Investigación
Sodium and Sodium‐Ion Batteries Research
Glicetanile Sodium's relevance in the context of sodium and sodium-ion batteries is underscored by Delmas (2018), who highlights the progression of research on sodium batteries over the past 50 years. This research primarily focuses on high-energy batteries for applications such as load leveling and electric vehicles. The development of renewable energy sources, which are intermittent in nature, has increased the demand for large batteries with long lifetimes, high power, cost-effectiveness, and material availability. Sodium-ion batteries meet these criteria, garnering significant attention from the scientific community (Delmas, 2018).
Sodium in Nuclear Engineering
In nuclear engineering, sodium serves as an efficient coolant in fast breeder reactors (FBRs). Haneefa et al. (2013) investigated the thermo-chemical degradation of concrete aggregates in sacrificial layers of FBRs due to sodium interaction. This study provides insights into the physico-chemical changes occurring in aggregates during interactions with liquid sodium, crucial for maintaining the integrity of these nuclear facilities (Haneefa, Santhanam, Ramasamy, & Parida, 2013).
Applications in Medical Imaging
Glicetanile Sodium's relevance in medical imaging, particularly in sodium magnetic resonance imaging (MRI), is highlighted by Madelin and Regatte (2013). Sodium MRI offers direct and quantitative biochemical information on tissue viability, cell integrity, and function. It has been applied in various human tissues, including the brain, breast cancer, articular cartilage, muscle, and kidney, providing valuable information not obtainable through standard proton MRI. This technique, however, faces challenges due to the low detectable sodium signal and the limitations of clinical scanners (Madelin & Regatte, 2013).
Sodium in Energy Storage Systems
Jang‐Yeon Hwang, Seung‐Taek Myung, and Yang‐Kook Sun (2017) explored sodium-ion batteries (SIBs) as potential power sources, considering the wide availability of sodium and its similar chemistry to lithium-ion batteries (LIBs). This research emphasizes the importance of electrode materials, electrolytes, additives, and binders in the development of practical SIBs. Despite significant advancements, challenges such as cell design and electrode balancing persist in the application of sodium-ion cells (Hwang, Myung, & Sun, 2017).
Sodium in Fast Reactors
Kale and Rajan (2004) discussed the use of sodium as a coolant in fast reactors, highlighting its good heat transfer and nuclear properties. Despite its reactivity with air and water, the design of sodium systems has evolved to accommodate these challenges. The maturity of 'sodium technology' is evident in the established experimental and test facilities, underscoring its importance in the field of nuclear engineering (Kale & Rajan, 2004).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and application of Glicetanile Sodium could involve further studies on its mechanism of action, potential uses, and long-term effects. For instance, SGLT2 inhibitors have shown improvement in renal and cardiovascular outcomes in patients with kidney disease, with and without diabetes .
Propiedades
IUPAC Name |
sodium;[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]phenyl]sulfonyl-[5-(2-methylpropyl)pyrimidin-2-yl]azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4S.Na/c1-15(2)10-17-13-25-23(26-14-17)28-33(30,31)19-7-4-16(5-8-19)11-22(29)27-20-12-18(24)6-9-21(20)32-3;/h4-9,12-15H,10-11H2,1-3H3,(H2,25,26,27,28,29);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMTUZNDBGICJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN4NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179186 | |
| Record name | Glicetanile sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glicetanile Sodium | |
CAS RN |
24428-71-5 | |
| Record name | Glicetanile sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024428715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glicetanile sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLICETANILE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FU19R357 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)